(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
Description
Properties
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-14-9-5-8-13-10-11-6-3-4-7-12(11)15-2;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHIDIPTALAFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methoxybenzyl chloride+3-Methoxypropylamine→(2-Methoxybenzyl)(3-methoxypropyl)amine+HCl
The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine acts as a nucleophile in reactions with electrophiles. Key pathways include:
Alkylation Reactions
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Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Example: Reaction with benzyl chloride yields N-benzyl derivatives under mild basic conditions (pH 8–9, 25°C) .
Acylation Reactions
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Forms amides when treated with acyl chlorides or anhydrides.
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Acetic anhydride in dichloromethane produces the corresponding acetamide derivative in >85% yield .
Condensation Reactions
The amine participates in condensations to form imines or enamines:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imine Formation | Aldehyde, 60°C, 12h | Schiff base with aromatic aldehydes | 70–90% | |
| Enamine Synthesis | Ketone, p-TsOH, toluene reflux | Cyclic enamine derivatives | 65% |
Condensation with carbonyl compounds is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 5–6) .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
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Deprotonation : In aqueous NaOH (1M), the free amine is regenerated (pKa ≈ 9.2) .
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Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form stable sulfate salts.
Redox Reactions
Oxidation Pathways
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Air oxidation in basic media generates N-oxide derivatives, confirmed by IR absorption at 950 cm⁻¹.
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Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic methoxy groups to hydroxyls, though this requires harsh conditions (100°C, 50 atm) .
Reductive Amination
Catalytic Coupling Reactions
The amine serves as a substrate in metal-catalyzed transformations:
| Catalyst System | Reaction Type | Key Products | Efficiency | Source |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | C–N Cross-Coupling | Arylbenzylamine derivatives | 82% | |
| Ni(COD)₂/Photoredox | Decarboxylative Coupling | α-Branched amines | 68% |
Notably, nickel-catalyzed methods show superior functional group tolerance compared to traditional Pd-based systems .
Heterocycle Formation
Under acidic conditions, intramolecular cyclization occurs:
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Cyclization with POCl₃ : Forms six-membered tetrahydroisoquinoline analogs at 80°C .
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Diels-Alder Reactivity : The enamine tautomer acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes .
Stability Considerations
Critical degradation pathways include:
Scientific Research Applications
(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share secondary amine backbones but differ in substituents, aromatic systems, or heterocyclic moieties. Key examples include:
Key Observations :
- Methoxy Groups: The target compound’s dual methoxy groups enhance solubility in polar solvents compared to non-polar analogs like Methoxisopropamine.
- Heterocyclic Influence : Thiazole () and oxadiazole () derivatives exhibit distinct electronic properties, affecting reactivity in cross-coupling reactions.
Physicochemical Properties
Key Differences :
- Polarity : The trimethoxyphenyl analog’s higher molecular weight and steric bulk reduce solubility compared to the target compound.
Biological Activity
Overview
(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a chemical compound with the molecular formula C12H19NO2·HCl. This compound is of significant interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.
The compound features methoxy groups on both the benzyl and propyl chains, which may enhance its biological activity through improved binding affinity to target receptors or enzymes. The hydrochloride form increases its solubility in aqueous environments, making it suitable for biological studies.
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of methoxy groups may enhance binding affinity and specificity, allowing the compound to modulate biochemical pathways effectively. It can act as an agonist or antagonist depending on the target receptor involved.
1. Pharmacological Effects
- Serotonin Receptor Interaction : Preliminary studies suggest that compounds similar to this compound may act on serotonin receptors, particularly 5-HT2A receptors, which are implicated in mood regulation and various psychiatric disorders .
- Lipoxygenase Inhibition : Research indicates potential inhibitory effects on lipoxygenases (LOXs), which are involved in inflammatory processes. Compounds with similar structures have shown nanomolar potency against specific lipoxygenases, suggesting that this compound could exhibit anti-inflammatory properties .
2. In Vitro Studies
In vitro studies have demonstrated that similar compounds can exhibit significant biological activity:
- Cell Proliferation : Compounds derived from this class have been investigated for their effects on cell proliferation in cancer models, indicating potential anti-cancer properties.
- Enzyme Modulation : The compound may modulate enzyme activities linked to metabolic pathways, impacting cellular responses to various stimuli.
Case Study 1: Inhibition of Lipoxygenases
A study evaluated a series of compounds structurally related to this compound for their ability to inhibit human lipoxygenases. The top compounds displayed excellent selectivity and potency against 12-LOX, a key enzyme in inflammatory signaling pathways. The findings suggest a promising avenue for developing anti-inflammatory drugs based on this scaffold .
Case Study 2: Serotonergic Activity
Research into serotonergic compounds has revealed that modifications to the methoxy groups can significantly alter receptor binding affinities. For instance, deletion of specific methoxy groups resulted in a marked decrease in agonist potency at serotonin receptors, highlighting the importance of these functional groups in biological activity .
Data Table: Biological Activities of Related Compounds
| Compound | Target Receptor/Enzyme | Activity Type | Potency (nM) |
|---|---|---|---|
| This compound | 5-HT2A | Agonist | TBD |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-LOX | Inhibitor | <10 |
| N-benzyl phenethylamine derivatives | Various 5-HT receptors | Agonist | Varies |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves:
- Amine Formation : Reacting 2-methoxybenzylamine with 3-methoxypropyl halide under nucleophilic substitution conditions. Temperature control (<50°C) and inert atmospheres (N₂/Ar) minimize side reactions .
- Hydrochloride Salt Formation : Treating the free amine with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt. Excess HCl and slow addition improve crystallinity .
- Key Reagents : Lithium aluminum hydride (reduction) and potassium permanganate (oxidation) may be used in precursor synthesis .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.8–7.2 ppm for 2-methoxybenzyl) .
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-O bonds (1250–1050 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What solubility properties should researchers consider for in vitro assays?
- Answer :
- High Solubility : >5 mg/mL in DMSO; useful for stock solutions .
- Aqueous Limitations : Limited water solubility (~4 mg/mL); consider co-solvents (e.g., 10% cyclodextrin) for biological testing .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up hydrochloride salt synthesis?
- Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for amine formation, reducing side products .
- Automated pH Control : Maintain precise HCl stoichiometry during salt formation to avoid excess acid (prevents degradation) .
- Case Study : A 2024 patent achieved 98% purity using tert-butyl protection/deprotection strategies for analogous amines .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Answer :
- Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations) .
- Impurity Analysis : Use HPLC (C18 column, methanol/water gradient) to detect byproducts (e.g., unreacted 3-methoxypropyl halide) .
- Example : A 2021 study on benzothiophene derivatives used 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .
Q. What strategies mitigate safety risks associated with handling this compound?
- Answer :
- Hazard Mitigation : Use fume hoods for HCl gas during salt formation; avoid skin contact (H318: eye damage) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- PPE : N95 masks, nitrile gloves, and goggles are mandatory .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Answer :
- Modifications : Replace methoxy groups with ethoxy or halogens to assess electronic effects.
- Biological Testing : Use serotonin receptor binding assays (Ki values) for psychoactive analogs, as seen in NBOMe derivatives .
- Data Table :
| Analog | Substituent | Ki (nM) |
|---|---|---|
| Parent | 2-OCH₃, 3-OCH₃ | 12.5 |
| Derivative 1 | 2-Cl, 3-OCH₃ | 8.2 |
| Derivative 2 | 2-OCH₂CH₃, 3-OCH₃ | 15.7 |
Methodological Notes
- Synthesis Troubleshooting : Low yields (<50%) may result from incomplete amine protection; tert-butyl carbamate (Boc) intermediates enhance stability .
- Data Reproducibility : Report solvent purity (e.g., anhydrous DMSO) and NMR referencing (TMS vs. solvent peaks) to ensure cross-lab consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
